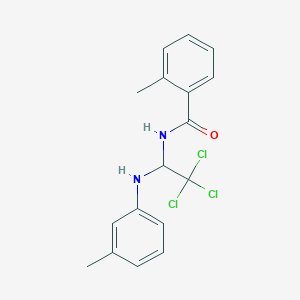![molecular formula C31H27NO3 B375485 N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine](/img/structure/B375485.png)
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its activity in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{(E)-[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-methoxyaniline
- N-{(E)-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-ethoxyaniline
- N-{(E)-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-hydroxyaniline
Uniqueness
N-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(2-methoxyphenyl)amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C31H27NO3 |
|---|---|
Poids moléculaire |
461.5g/mol |
Nom IUPAC |
1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C31H27NO3/c1-3-34-24-19-17-23(18-20-24)31-26(21-32-27-14-8-10-16-29(27)33-2)30(22-11-5-4-6-12-22)25-13-7-9-15-28(25)35-31/h4-21,30H,3H2,1-2H3 |
Clé InChI |
CFOPAGBUGQATDM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=NC5=CC=CC=C5OC |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=NC5=CC=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-[(3,4-dimethylanilino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B375402.png)

![4-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B375406.png)

![3-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B375410.png)
![2-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B375412.png)


![2-[(Morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B375419.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B375420.png)

![3-(3-chloropropyl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B375424.png)
![3-Nitro-1-{[(4-iodo-2-methylphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl propionate](/img/structure/B375426.png)
![2,4-dichloro-6-({[3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]imino}methyl)phenol](/img/structure/B375428.png)
